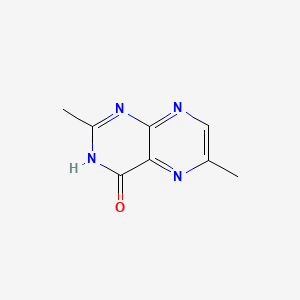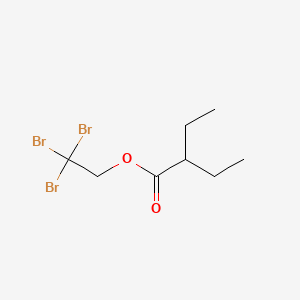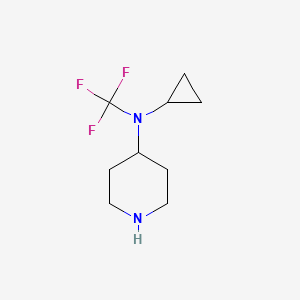
3-Penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- is an organic compound with the molecular formula C5H2ClF6O. This compound is a derivative of 3-penten-2-one, where the hydrogen atoms at positions 1, 1, 1, 5, 5, and 5 are replaced by fluorine atoms, and a chlorine atom is attached at position 4. It is classified as an α,β-unsaturated ketone, which is known for its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- can be achieved through several methods:
Dehydrohalogenation: This method involves the dehydrohalogenation of 3-chloropentanone using a strong base such as potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Dehydration: Another method involves the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst. This reaction is performed under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3-penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- may involve large-scale dehydrohalogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is facilitated by the electron-withdrawing effects of the fluorine and chlorine atoms, which stabilize the intermediate formed during the reaction. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Penten-2-one: The parent compound without the halogen substitutions.
4-Chloro-3-penten-2-one: Similar structure but lacks the fluorine atoms.
1,1,1,5,5,5-Hexafluoro-3-penten-2-one: Similar structure but lacks the chlorine atom.
Uniqueness
3-Penten-2-one, 4-chloro-1,1,1,5,5,5-hexafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
56666-71-8 |
|---|---|
Molekularformel |
C5HClF6O |
Molekulargewicht |
226.50 g/mol |
IUPAC-Name |
4-chloro-1,1,1,5,5,5-hexafluoropent-3-en-2-one |
InChI |
InChI=1S/C5HClF6O/c6-2(4(7,8)9)1-3(13)5(10,11)12/h1H |
InChI-Schlüssel |
GZANGQWIEMJYJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(F)(F)F)Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}ethan-1-ol](/img/structure/B13954546.png)



![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide](/img/structure/B13954559.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13954566.png)

![2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13954589.png)
![8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954592.png)





